tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

説明

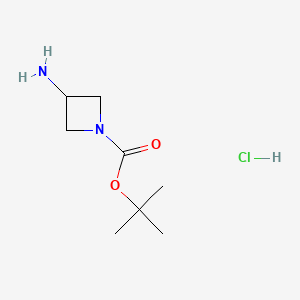

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the reduction of 3-azido-azetidine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd-C) under a hydrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Protection/Deprotection Reactions: The tert-butyl ester group can be removed under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Protection/Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for deprotection of the tert-butyl ester group.

Major Products Formed:

Substitution Reactions: Products include various substituted azetidines.

Protection/Deprotection Reactions: The major product is the free carboxylic acid derivative.

科学的研究の応用

Pharmaceutical Synthesis

Tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride is primarily used as an intermediate in the synthesis of various therapeutic agents. It has been identified as a precursor for compounds targeting:

- Janus Kinase 3 (JAK3) : This kinase is crucial in immune response regulation, making it a target for immunosuppressive therapies and treatments for autoimmune diseases .

- HCV Protease Inhibitors : These inhibitors are essential in treating Hepatitis C virus infections, particularly genotype 1 .

- Antibacterial Agents : The compound can be used to synthesize aminoglycoside derivatives with significant antibacterial properties .

Development of Novel Drug Candidates

Research indicates that derivatives of this compound can lead to the development of new classes of drugs:

- Bicyclic Himbacine Derivatives : These compounds are explored for their potential as antagonists of protease activated receptor-1 (PAR-1) and cannabis receptor inhibitors, which may be beneficial in treating cardiovascular diseases .

- Phosphoinositide 3-Kinase Modulators : Compounds derived from this intermediate have shown promise in modulating pathways associated with cancer and inflammatory disorders .

Case Study 1: Synthesis of JAK3 Inhibitors

A study focused on synthesizing JAK3 inhibitors utilized this compound as a key intermediate. The synthesis involved several steps, including:

- Reaction with specific acylating agents to form various derivatives.

- Evaluation of biological activity against JAK3, demonstrating effective inhibition at low concentrations.

The results indicated that modifications to the azetidine ring significantly influenced the potency and selectivity of the inhibitors.

Case Study 2: Antibacterial Compound Development

Another research initiative aimed at developing novel antibacterial agents involved using this compound. The methodology included:

- Coupling reactions with different amino acids to create diverse libraries of compounds.

- Screening these compounds against various bacterial strains, leading to the identification of several promising candidates with enhanced antibacterial activity.

The findings underscored the compound's utility in generating new therapeutic options for combating antibiotic resistance.

Summary Table of Applications

| Application Area | Description | Examples/Targets |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | JAK3 inhibitors, HCV protease inhibitors |

| Antibacterial Agent Development | Synthesis of aminoglycosides | Novel antibacterial compounds |

| Cardiovascular Disease Treatment | Development of PAR-1 antagonists | Bicyclic himbacine derivatives |

| Cancer Therapeutics | Modulators of phosphoinositide 3-kinase | Compounds targeting cancer pathways |

作用機序

The mechanism of action of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is primarily related to its ability to act as a nucleophile in various chemical reactions. The amino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators .

類似化合物との比較

- tert-Butyl azetidin-3-ylcarbamate hydrochloride

- 1-Cbz-3-aminoazetidine

- Azetidin-3-amine dihydrochloride

Uniqueness: tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is unique due to its specific combination of the tert-butyl ester and aminoazetidine moieties. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound belonging to the class of azetidines, which are characterized by a four-membered nitrogen-containing heterocyclic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific data on its biological effects remain limited. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl group, an amino group, and a carboxylate moiety. These functional groups contribute to its lipophilicity and reactivity, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClN₂O₂ |

| Molecular Weight | 194.67 g/mol |

| Solubility | Soluble in water |

| Chemical Classification | Azetidine derivative |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. As an azetidine derivative, it may modulate enzyme activities by binding to active sites, thereby affecting biochemical pathways related to cell signaling and metabolism.

Potential Targets

- Enzymes : The compound may inhibit certain enzymes (e.g., proteases and kinases), altering their catalytic functions.

- Receptors : It could interact with neurotransmitter systems, potentially influencing central nervous system activity.

Biochemical Pathways

Research indicates that azetidine derivatives can influence several biochemical pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is crucial for regulating gene expression and cellular proliferation.

- Metabolic Enzymes : Inhibition of key metabolic enzymes may lead to shifts in metabolite levels and energy production.

Case Studies and Research Findings

While direct studies on this compound are sparse, analogous compounds have shown significant biological activities:

- Antinociceptive Activity : Compounds with similar structures have demonstrated potential pain-relieving effects by interacting with central nervous system pathways.

- Anti-inflammatory Properties : Certain azetidine derivatives have been studied for their ability to reduce inflammation through modulation of immune responses .

- Cell Proliferation Studies : Research on related compounds indicates that they can induce apoptosis in cancer cells by activating caspase pathways, suggesting potential applications in cancer therapy .

特性

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVSNLYYIMMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662450 | |

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210273-37-2 | |

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the crystal structure of LiHSO4?

A1: Understanding the crystal structure of LiHSO4 provides valuable information about its physical and chemical properties. The research paper reveals that LiHSO4 crystallizes in a monoclinic system with a specific space group and lattice parameters []. This arrangement reveals the presence of SO3(OH)- and LiO4- tetrahedra connected through a network of hydrogen bonds. This structural information is crucial for understanding properties like stability, solubility, and potential applications in areas like solid-state electrolytes.

Q2: How does the arrangement of tetrahedra in LiHSO4 influence its properties?

A2: The research highlights that LiHSO4 comprises crystallographically identical SO3(OH)- and LiO4- tetrahedra. Each tetrahedron is connected to four others of the opposite type, and adjacent LiO4- tetrahedra share an edge. This unique arrangement leads to the formation of layers within the crystal structure, which are further held together by hydrogen bonds []. This layered structure with hydrogen bonding likely influences properties like cleavage planes and anisotropic conductivity, which are important considerations for potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。